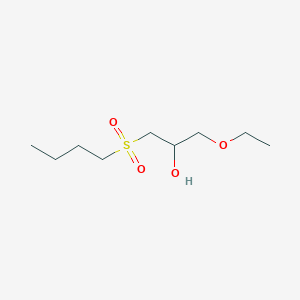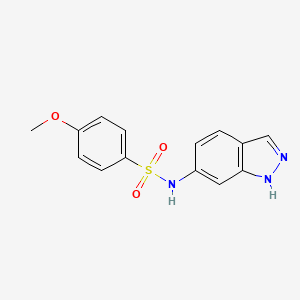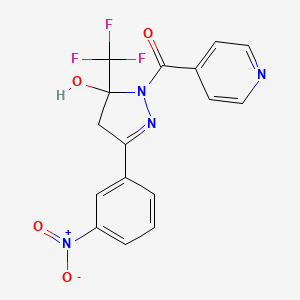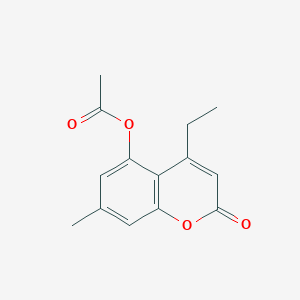![molecular formula C16H18O3 B5116421 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as ICC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. ICC belongs to the class of chromenone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用機序
The mechanism of action of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell proliferation. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in various cell types. This compound has also been found to inhibit the expression of COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Furthermore, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT, in the brain.
実験室実験の利点と制限
One of the advantages of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. This compound is also relatively easy to synthesize, and its purity can be improved through recrystallization. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the study of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One potential area of research is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Furthermore, the in vivo efficacy and safety of this compound should be further investigated in animal models. Another area of research is the exploration of the potential synergistic effects of this compound with other therapeutic agents. Finally, the mechanism of action of this compound should be further elucidated to better understand its therapeutic potential.
合成法
The synthesis of 9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves a multi-step process that includes the reaction of 2-hydroxyacetophenone with isopropyl bromide to form 1-(2-hydroxyphenyl)-2-propanone. This intermediate is then reacted with cyclopentanone in the presence of sodium ethoxide to form this compound. The yield of this compound obtained from this method is around 60%, and the purity of the compound can be further improved through recrystallization.
科学的研究の応用
9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make this compound a promising candidate for the development of novel therapeutic agents for various diseases.
特性
IUPAC Name |
7-methyl-9-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9(2)18-13-7-10(3)8-14-15(13)11-5-4-6-12(11)16(17)19-14/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLFFYXAPABTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5116342.png)
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)
![4-acetyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5116400.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)
![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)



![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
